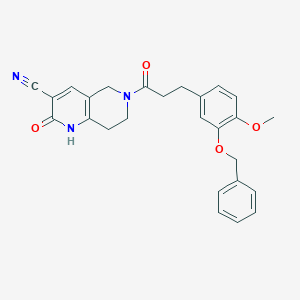
6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a carbonitrile and a benzyloxy group, making it a subject of interest for various scientific investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves several key steps. The process typically begins with the preparation of the 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid derivative. This intermediate is then subjected to a coupling reaction with a suitable naphthyridine derivative under controlled conditions. The reaction often employs reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate ester formation, followed by cyclization to form the naphthyridine ring.
Industrial Production Methods: Scaling up the production for industrial applications requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow reactors to control reaction parameters precisely and improve efficiency. The choice of solvents, temperature, and catalyst systems is critical to achieve the desired product at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzaldehyde derivatives under strong oxidizing conditions.
Reduction: : Reduction of the naphthyridine ring or the nitrile group can lead to a variety of derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) facilitate substitution reactions.
Major Products: The products formed from these reactions are highly dependent on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could result in primary amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of novel materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets. The carbonitrile group is often reactive towards enzymes and proteins, which could lead to the inhibition of specific biological pathways. The benzyloxy group enhances the compound's ability to penetrate cellular membranes, increasing its efficacy.
Comparación Con Compuestos Similares
When comparing this compound with similar ones, its uniqueness lies in the combination of a naphthyridine core with a benzyloxy-substituted phenyl group. Similar compounds often studied include:
4-Benzyl-2-methoxyphenol: : Lacks the naphthyridine ring but shares the benzyloxy and methoxy functionalities.
Naphthyridine Derivatives: : These may lack the specific propanoyl and carbonitrile functionalities but share the core structure.
There's a lot to chew on here! Got any follow-ups or other specifics you want to dive into next?
Propiedades
IUPAC Name |
6-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-9-7-18(13-24(23)33-17-19-5-3-2-4-6-19)8-10-25(30)29-12-11-22-21(16-29)14-20(15-27)26(31)28-22/h2-7,9,13-14H,8,10-12,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOCHIDESCEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













